Fsh receptor-binding inhibitor fragment(bi-10)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fsh receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the follicle-stimulating hormone (FSH). It blocks the binding of FSH to its receptor (FSHR), thereby altering the action of FSH at the receptor level. This compound has shown potential in suppressing ovulation and inducing follicular atresia in mice .
准备方法
The preparation of Fsh receptor-binding inhibitor fragment (bi-10) involves custom peptide synthesis. The compound has a molecular formula of C42H67N13O19 and a molecular weight of 1058.06 g/mol . The synthesis typically involves the sequential addition of amino acids to form the peptide chain, followed by purification to achieve high purity levels (≥98%) .
化学反应分析
Fsh receptor-binding inhibitor fragment (bi-10) primarily undergoes peptide bond formation during its synthesis. The compound is stable under standard laboratory conditions and does not readily undergo oxidation, reduction, or substitution reactions. Common reagents used in its synthesis include protected amino acids, coupling agents, and solvents like dimethyl sulfoxide (DMSO) .
科学研究应用
Fsh receptor-binding inhibitor fragment (bi-10) has several scientific research applications:
Biology and Medicine: It is used to study the role of FSH in reproductive biology. .
Endocrinology: Fsh receptor-binding inhibitor fragment (bi-10) is used to investigate the signaling pathways and molecular mechanisms of FSH and its receptor
作用机制
Fsh receptor-binding inhibitor fragment (bi-10) exerts its effects by binding to the FSH receptor (FSHR) and blocking the binding of FSH. This inhibition alters the action of FSH at the receptor level, leading to the suppression of ovulation and induction of follicular atresia . The compound also down-regulates the overexpression of FSHR and ERβ in the ovaries, which may contribute to its potential anti-cancer effects .
相似化合物的比较
Fsh receptor-binding inhibitor fragment (bi-10) is unique in its ability to specifically block the binding of FSH to its receptor. Similar compounds include other FSH antagonists and inhibitors that target the FSH receptor, such as:
FSH receptor-binding inhibitor fragment (bi-9): Another potent FSH antagonist with similar properties.
FSH receptor-binding inhibitor fragment (bi-8): A related compound with comparable effects on FSH binding and action.
These compounds share similar mechanisms of action but may differ in their potency, specificity, and applications in research .
属性
分子式 |
C42H67N13O19 |
---|---|
分子量 |
1058.1 g/mol |
IUPAC 名称 |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI 键 |
DBFABWRXHHOYAV-JATBZIBASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。